
2',4'-Dibromo-2-iodoacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dibromo-2-iodoacetanilide is an organic compound with the molecular formula C8H7Br2INO It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dibromo-2-iodoacetanilide typically involves the bromination and iodination of acetanilide derivatives. One common method involves the oxidative bromination and iodination of dimethylacetanilides. For bromination, a mixture of potassium bromide, sodium tungstate, sulfuric acid, and peracetic acid in glacial acetic acid is used. Iodination is carried out using a mixture of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production methods for 2’,4’-Dibromo-2-iodoacetanilide are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2’,4’-Dibromo-2-iodoacetanilide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Bromination: Potassium bromide, sodium tungstate, sulfuric acid, and peracetic acid in glacial acetic acid.
Iodination: Hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination and iodination of acetanilide derivatives typically yield regioisomers based on the position of substitution on the aromatic ring .
Aplicaciones Científicas De Investigación
2’,4’-Dibromo-2-iodoacetanilide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and iodine atoms into aromatic compounds.
Biology: Potential use in the study of halogenated organic compounds and their biological activities.
Industry: Used in the development of new materials and chemical processes that require halogenated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2’,4’-Dibromo-2-iodoacetanilide involves its ability to undergo substitution reactions, where the bromine and iodine atoms can be replaced with other functional groups. This reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate the aromatic ring towards nucleophilic substitution. The specific molecular targets and pathways involved depend on the context of its use in chemical reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoacetanilide: A related compound where only an iodine atom is substituted on the acetanilide structure.
4-Bromo-2-iodoaniline: Another similar compound with bromine and iodine substitutions on an aniline derivative.
Uniqueness
2’,4’-Dibromo-2-iodoacetanilide is unique due to the presence of both bromine and iodine atoms on the acetanilide structure
Propiedades
| 73623-36-6 | |
Fórmula molecular |
C8H6Br2INO |
Peso molecular |
418.85 g/mol |
Nombre IUPAC |
N-(2,4-dibromophenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H6Br2INO/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) |
Clave InChI |
YASONIVVDRCKSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)NC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
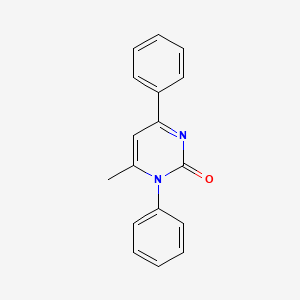
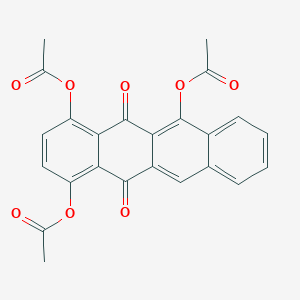
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
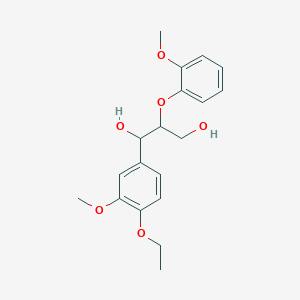
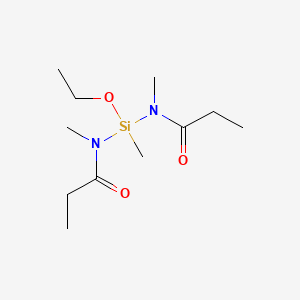
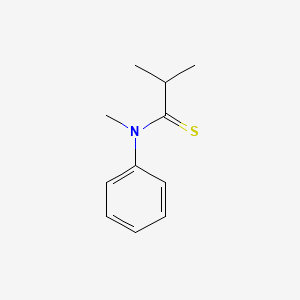
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
